

A Guide to the Spectroscopic Characterization of (2E)-4-Methoxy-2-butenic Acid

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Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenic Acid

Cat. No.: B3153478

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Introduction

(2E)-4-Methoxy-2-butenic acid (CAS No. 63968-74-1) is a functionalized α,β -unsaturated carboxylic acid.^{[1][2][3][4]} Its structure combines a reactive carboxylic acid moiety, a stereodefined trans-alkene, and a methoxy group, making it a valuable intermediate in organic synthesis. A thorough structural elucidation and confirmation of purity for this compound is paramount for its application in research and development. This guide provides an in-depth analysis of the core spectroscopic techniques— ^1H NMR, ^{13}C NMR, IR, and MS—used to characterize this molecule. The interpretation herein is grounded in fundamental principles of spectroscopy, offering insights into how each structural feature manifests in the resulting spectra.

Molecular Structure and Analysis

The fundamental step in any spectroscopic analysis is to understand the molecule's connectivity and stereochemistry. **(2E)-4-Methoxy-2-butenic acid** possesses a five-carbon backbone with key functional groups that dictate its chemical and spectral properties.

- Molecular Formula: $\text{C}_5\text{H}_8\text{O}_3$ ^[1]
- Molecular Weight: 116.12 g/mol ^[1]

The structure contains several distinct proton and carbon environments, an electron-withdrawing carboxylic acid group conjugated with a π -system, and an ether linkage, all of

which give rise to a unique and predictable spectroscopic fingerprint.

Caption: Structure of **(2E)-4-Methoxy-2-butenic acid** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **(2E)-4-Methoxy-2-butenic acid**, the ¹H NMR spectrum provides definitive information on the number of distinct protons, their connectivity through spin-spin coupling, and the trans stereochemistry of the double bond.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-a	10.0 - 12.0	broad singlet (br s)	-	1H	-COOH
H-c	6.95 - 7.15	doublet of triplets (dt)	J _{bc} ≈ 15.5 Hz, J _{cd} ≈ 4.0 Hz	1H	=CH-CH ₂
H-b	5.95 - 6.15	doublet of triplets (dt)	J _{bc} ≈ 15.5 Hz, J _{bd} ≈ 1.5 Hz	1H	HOOC-CH=
H-d	4.05 - 4.20	doublet (d)	J _{cd} ≈ 4.0 Hz	2H	-CH ₂ -O
H-e	3.30 - 3.45	singlet (s)	-	3H	-OCH ₃

Interpretation and Rationale

- Carboxylic Acid Proton (H-a): The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects. It typically appears as a broad singlet in the 10-12 ppm region.^[5] Its chemical shift is concentration-dependent, and the signal will disappear upon exchange with D₂O.^[5]

- **Vinylic Protons (H-b, H-c):** The two protons on the C=C double bond are diastereotopic and thus have different chemical shifts.
 - H-c is at a higher chemical shift (downfield) because it is β to the electron-withdrawing carbonyl group, a position that experiences significant deshielding through conjugation.^[6]
 - H-b is α to the carbonyl group and appears more upfield relative to H-c.
 - The large coupling constant between them ($J_{bc} \approx 15.5$ Hz) is characteristic of a trans relationship between vinylic protons, providing unambiguous confirmation of the (E)-stereochemistry.^{[7][8]}
- **Methylene Protons (H-d):** These protons are adjacent to both the double bond (allylic position) and the methoxy group's oxygen atom. The oxygen atom's electronegativity shifts them downfield to ~ 4.1 ppm. They are coupled to the vinylic proton H-c, resulting in a doublet.
- **Methoxy Protons (H-e):** The three equivalent protons of the methyl group attached to oxygen appear as a sharp singlet, characteristic of methoxy groups, typically in the 3.3-3.5 ppm range.^[9]

Experimental Protocol: ^1H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **(2E)-4-Methoxy-2-butenoic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.^{[10][11]} Chloroform-d is a common choice for its ability to dissolve many organic compounds.
- **Filtration:** To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. The final solution must be clear and transparent.^[10]
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Tuning and Shimming:** Place the sample in the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.^[12] Perform manual or automated shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

- Acquisition: Acquire a standard one-dimensional ^1H spectrum.
 - Spectral Width: ~ 16 ppm
 - Pulse Angle: $30\text{-}45^\circ$
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) to its known value.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ^1H NMR, revealing the number of unique carbon environments and offering insights into their electronic nature (sp^3 , sp^2 , sp hybridization) and functional group identity.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Label	Chemical Shift (δ , ppm)	Assignment
C1	170 - 173	Carbonyl ($-\text{COOH}$)
C3	143 - 147	Vinylic (β -carbon)
C2	118 - 122	Vinylic (α -carbon)
C4	68 - 72	Methylene ($-\text{CH}_2\text{-O}$)
C5	58 - 60	Methoxy ($-\text{OCH}_3$)

Interpretation and Rationale

- Carbonyl Carbon (C1): The $\text{C}=\text{O}$ carbon of a carboxylic acid is highly deshielded and appears far downfield. In α,β -unsaturated systems, conjugation with the double bond

provides some shielding, shifting the peak slightly upfield compared to saturated carboxylic acids.^[5] A typical range is 165-175 ppm.

- Vinylic Carbons (C2, C3): As seen in the proton spectrum, the electronic effects of the substituents create distinct signals for the two sp^2 carbons.
 - C3 (β -carbon): This carbon is significantly deshielded and appears further downfield due to the resonance effect of the electron-withdrawing carbonyl group, which pulls electron density away from the β -position.^[6]
 - C2 (α -carbon): This carbon is more shielded relative to C3 and thus appears at a higher field (lower ppm).
- Methylene Carbon (C4): This sp^3 carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the 68-72 ppm range.
- Methoxy Carbon (C5): The methoxy carbon signal is also shifted downfield due to the attached oxygen and typically appears around 59 ppm.^{[13][14]}

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR. For ^{13}C NMR, a higher concentration (25-50 mg) is often beneficial due to the low natural abundance of the ^{13}C isotope.^{[10][11]}
- Instrumentation & Shimming: Use the same shimmed sample in the high-resolution NMR spectrometer.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This technique irradiates all protons, causing all carbon signals to appear as singlets and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).
 - Spectral Width: ~220 ppm
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Relaxation Delay: 2 seconds.

- Number of Scans: A greater number of scans (e.g., 256 to 1024) is required to achieve adequate signal-to-noise.
- Processing: Process the data similarly to the ^1H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl_3 triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **(2E)-4-Methoxy-2-butenic acid** is dominated by characteristic absorptions from the carboxylic acid and the conjugated C=C double bond.

Predicted IR Data

Absorption Range (cm^{-1})	Intensity	Functional Group	Vibration Mode
2500 - 3300	Strong, Very Broad	O-H (Carboxylic Acid)	Stretching
2950 - 3050	Medium	C-H (sp^2 and sp^3)	Stretching
1690 - 1715	Strong, Sharp	C=O (α,β -unsaturated)	Stretching
1640 - 1660	Medium	C=C (Alkene)	Stretching
1200 - 1300	Strong	C-O	Stretching
1100 - 1120	Strong	C-O (Ether)	Stretching

Interpretation and Rationale

- O-H Stretch: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm^{-1} . This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.
- C=O Stretch: The carbonyl stretch is a strong, sharp peak. For an α,β -unsaturated carboxylic acid, this peak is shifted to a lower frequency (1690-1715 cm^{-1}) compared to a saturated acid (~1710 cm^{-1}) due to resonance, which weakens the C=O double bond character.

- **C=C Stretch:** The stretching vibration of the conjugated carbon-carbon double bond appears in the 1640-1660 cm^{-1} region. Its intensity is enhanced by the conjugation with the carbonyl group.
- **C-O Stretches:** The spectrum will contain strong C-O stretching bands. The band associated with the carboxylic acid C-O bond is typically found around 1200-1300 cm^{-1} , while the ether C-O stretch appears around 1100-1120 cm^{-1} .

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method that requires minimal sample preparation.[\[15\]](#)

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[\[16\]](#) Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid **(2E)-4-Methoxy-2-butenoic acid** directly onto the ATR crystal.
- **Pressure Application:** Lower the press arm to apply firm, even pressure, ensuring optimal contact between the sample and the crystal surface.[\[17\]](#)
- **Data Acquisition:** Record the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm^{-1} .[\[18\]](#)
- **Cleaning:** After analysis, retract the press arm, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, valuable structural information. Electron Ionization (EI) is a "hard" ionization technique that induces characteristic fragmentation, acting as a molecular fingerprint.

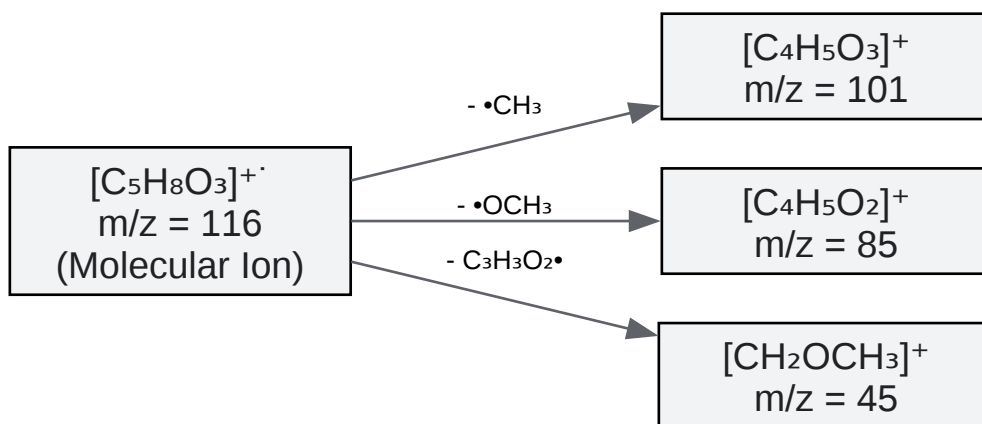
Predicted Mass Spectrum Data (Electron Ionization, 70 eV)

m/z Value	Proposed Fragment	Interpretation
116	$[\text{C}_5\text{H}_8\text{O}_3]^+$	Molecular Ion ($\text{M}^{+ \cdot}$)
101	$[\text{C}_4\text{H}_5\text{O}_3]^+$	Loss of methyl radical ($\cdot\text{CH}_3$)
85	$[\text{C}_4\text{H}_5\text{O}_2]^+$	Loss of methoxy radical ($\cdot\text{OCH}_3$)
71	$[\text{C}_3\text{H}_3\text{O}_2]^+$	Loss of carboxyl radical ($\cdot\text{COOH}$) followed by H rearrangement
59	$[\text{C}_2\text{H}_3\text{O}_2]^+$	Alpha cleavage, loss of C_3H_5 radical
45	$[\text{CH}_2=\text{O}-\text{CH}_3]^+$	Cleavage of C3-C4 bond

Interpretation and Rationale

The molecular ion peak at $m/z = 116$ confirms the molecular weight of the compound.^[1] The fragmentation pattern is dictated by the weakest bonds and the formation of stable charged or neutral fragments.

- Loss of $\cdot\text{CH}_3$ (m/z 101): Cleavage of the O- CH_3 bond is a common fragmentation pathway for methyl ethers.
- Loss of $\cdot\text{OCH}_3$ (m/z 85): A prominent peak resulting from the cleavage of the C4-O bond, representing the loss of the methoxy group.
- Loss of $\cdot\text{COOH}$ (m/z 71): Alpha cleavage next to the carbonyl group can lead to the loss of the carboxyl group.
- Fragment at m/z 45: This characteristic fragment, $[\text{CH}_2\text{OCH}_3]^+$, arises from cleavage of the C3-C4 bond and is a strong indicator of the methoxyethyl moiety.



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